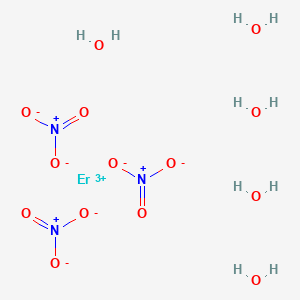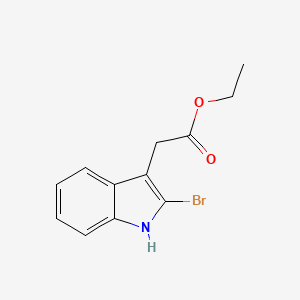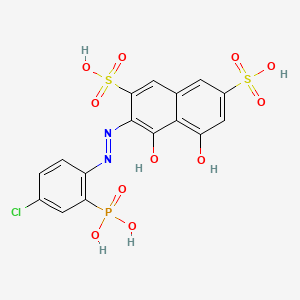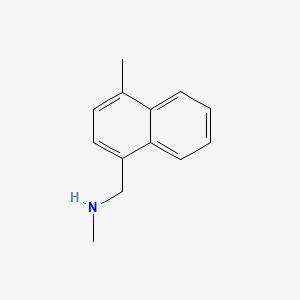
4-(3-アジドプロピル)シクロヘキサン-1,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3-Azidopropyl)cyclohexane-1,3-dione” is a chemical compound with the molecular formula C9H13N3O2 . It is a derivative of cyclohexane-1,3-dione, which is an important precursor in synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of “4-(3-Azidopropyl)cyclohexane-1,3-dione” includes a six-membered ring (cyclohexane), two ketone groups (aliphatic), and one positively charged nitrogen atom . The molecule contains a total of 27 bonds, including 14 non-hydrogen bonds, 4 multiple bonds, 4 rotatable bonds, and 4 double bonds .Physical and Chemical Properties Analysis
The molecular weight of “4-(3-Azidopropyl)cyclohexane-1,3-dione” is 195.22 g/mol . It has a topological polar surface area of 48.5 Ų and a complexity of 282 . The molecule has 4 hydrogen bond acceptors and no hydrogen bond donors .科学的研究の応用
タンパク質中のスルフェン酸の検出
この化合物は、タンパク質中のシステイン酸化を検出するために使用される細胞透過性化学プローブです . タンパク質中の酸化還元感受性システイン残基は、活性酸素種(ROS)のセンサーとして機能し、酸化状態の変化に伴い、タンパク質を活性化または不活性化させる分子スイッチとしても機能する可能性があります .
タンパク質機能の解析
システインの可逆的酸化によるタンパク質機能の修飾は、生物学的に関連するシグナル伝達機構として台頭しています . スルフェン酸は、過酸化水素などの比較的穏やかな酸化剤によるシステインの最初の酸化生成物です .
スルフェン酸修飾タンパク質の同定
この化合物のアジド基は、ビオチンまたはさまざまな蛍光色素などのホスフィンまたはアルキニル誘導体化試薬への選択的コンジュゲーション方法を提供し、その後、標識されたタンパク質を分析することができます .
腫瘍細胞増殖の阻害
4-(3-アジドプロピル)シクロヘキサン-1,3-ジオンは、腫瘍細胞の増殖を阻害することが示されています . これは、細胞増殖に不可欠な成長因子β(GFβ)と呼ばれるタンパク質の活性化を阻害します .
遺伝子発現の調節
この化合物によるインビボ標識により、Cys420も細胞が酸素に曝露されるとインビボでスルフェン酸修飾を形成することが示されています . さらに、Cys420からAlaへの変異はDNA結合活性を60倍低下させる一方、スルフェン酸システインを模倣する420番目の位置でのCysからSerへの置換は、DNA結合活性を4倍増加させます .
酸化還元活性システインの研究
この化合物は、細胞が安定なスルフェン酸酸化システインを形成できる多数のタンパク質を含むことを示すために使用されてきました
作用機序
Target of Action
The primary target of 4-(3-Azidopropyl)cyclohexane-1,3-dione is sulfenic acid-modified proteins . These proteins play a crucial role in the detection of cysteine oxidation . Redox-sensitive cysteine residues in proteins may function as sensors of reactive oxygen species (ROS) and also serve as molecular switches, activating or deactivating proteins, following a change in oxidation state .
Mode of Action
4-(3-Azidopropyl)cyclohexane-1,3-dione is a cell-permeable chemical probe that reacts specifically with sulfenic acid-modified proteins . The azido group of this compound provides a method for selective conjugation to phosphine- or alkynyl-derivatized reagents, such as biotin or various fluorophores, for subsequent analysis of the labeled proteins .
Biochemical Pathways
The compound affects the biochemical pathways involving redox-sensitive cysteine residues in proteins . These residues may function as sensors of reactive oxygen species (ROS) and also serve as molecular switches, activating or deactivating proteins, following a change in oxidation state . Sulfenic acid is the initial oxidation product of cysteine by relatively mild oxidizing agents such as hydrogen peroxide .
Pharmacokinetics
It is known to be a cell-permeable compound , which suggests it can cross cell membranes and reach its target sites within cells.
Result of Action
The use of 4-(3-Azidopropyl)cyclohexane-1,3-dione in cells leads to the identification of sulfenic acid-modified proteins having a diverse range of functions . This suggests that the compound’s action results in the detection and labeling of these proteins, providing valuable information about their roles and functions.
Action Environment
The action of 4-(3-Azidopropyl)cyclohexane-1,3-dione is influenced by the presence of oxygen. In vivo labeling with this compound shows that certain cysteine residues form a sulfenic acid modification when cells are exposed to oxygen .
将来の方向性
Cyclohexane-1,3-dione derivatives, such as “4-(3-Azidopropyl)cyclohexane-1,3-dione”, are considered as future therapeutic agents for various diseases, including cancer . More research is needed to discover new compounds with structural properties suitable for safe drug use that are less toxic and more effective against the growth of cancer cell lines .
生化学分析
Biochemical Properties
4-(3-Azidopropyl)cyclohexane-1,3-dione is a cell-permeable chemical probe used to detect cysteine oxidation in proteins . Redox-sensitive cysteine residues in proteins may function as sensors of reactive oxygen species (ROS) and also serve as molecular switches, activating or deactivating proteins, following a change in oxidation state .
Cellular Effects
4-(3-Azidopropyl)cyclohexane-1,3-dione has been shown to inhibit the growth of tumor cells . It blocks the activation of a protein called growth factor β (GFβ), which is essential for cellular proliferation .
Molecular Mechanism
The azido group of 4-(3-Azidopropyl)cyclohexane-1,3-dione provides a method for selective conjugation to phosphine- or alkynyl- derivatized reagents, such as biotin or various fluorophores, for subsequent analysis of the labeled proteins .
特性
IUPAC Name |
4-(3-azidopropyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-12-11-5-1-2-7-3-4-8(13)6-9(7)14/h7H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYUHTIXSZXDBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(=O)C1CCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)


![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)
![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)



